![molecular formula C20H20ClN5O4 B2876296 N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide CAS No. 251310-54-0](/img/structure/B2876296.png)
N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a hydrazinecarboxamide group, a chlorophenyl group, and a nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The hydrazinecarboxamide group would likely contribute to the polarity of the molecule, while the chlorophenyl and nitrophenyl groups could potentially participate in aromatic stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the hydrazinecarboxamide group suggests that it might have some degree of polarity, which could affect its solubility in various solvents. The chlorophenyl and nitrophenyl groups could potentially contribute to its stability and reactivity .Scientific Research Applications
Organic Chemistry Education
The compound has been used in a minimally hazardous, environmentally friendly, and energy-efficient sequential reaction sequence within a sophomore level Organic Chemistry lab course . This application is particularly important for teaching synthetic skills and problem-solving in organic chemistry .
Synthesis of N-phenylmaleimide Precursors
The compound is used in the synthesis of N-phenylmaleimide precursors for a Diels–Alder reaction . Substituted N-phenylmaleimides are a class of very expensive precursors of considerable interest due to their biological properties and use as intermediates in synthesis .
Antimicrobial Activities
The compound has been synthesized and studied for its antimicrobial activities . The antimicrobial activities of these derivatives were assessed on various bacterial and fungal agents .
Synthesis of Amino Alcohols
The compound has been used in the synthesis of amino alcohols derived from α-amino acids . These newly synthesized amino acid derivatives were analyzed by proton .
Antiviral Activity
The compound has been used in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which have shown antiviral activity .
Pharmaceutical Research
The compound has been used in pharmaceutical research for the design of new drugs . The derivatives of this compound have shown good anti-biological activities .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4/c21-15-1-3-16(4-2-15)22-20(28)24-23-19(27)13-14-9-11-25(12-10-14)17-5-7-18(8-6-17)26(29)30/h1-8,13H,9-12H2,(H,23,27)(H2,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPROYBDZHDDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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